1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine
Description
This compound is a silanamine derivative featuring a boronate ester core (hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol) and a chiral (R)-3-methylbutyl substituent. Its structure includes a trimethylsilyl group and a trimethylamine moiety, conferring unique steric and electronic properties. Key properties include:
- Molecular Formula: C20H41BNO2Si2 (estimated based on structural analogs in ).
- Molecular Weight: ~450–470 g/mol.
Properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-N,N-bis(trimethylsilyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44BNO2Si2/c1-15(2)12-19(23(26(6,7)8)27(9,10)11)22-24-18-14-16-13-17(20(16,3)4)21(18,5)25-22/h15-19H,12-14H2,1-11H3/t16-,17-,18+,19-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWJOQKWFQPGE-UNJWAJPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44BNO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine is a complex boron-containing organic molecule with significant potential in medicinal chemistry, particularly as a β-lactamase inhibitor. This article will explore its biological activity, structural characteristics, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C21H44BNO2Si2
- Molecular Weight: 409.6 g/mol
Structural Characteristics
The compound features a boron atom integrated into a cyclic structure that contributes to its unique biological activity. The presence of multiple functional groups enhances its interaction with biological targets.
IUPAC Name
The IUPAC name of the compound is:
Research indicates that this compound functions primarily as a β-lactamase inhibitor , which is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The boron atom in its structure allows it to interact covalently with serine residues in the active sites of β-lactamases, effectively inhibiting these enzymes.
In Vitro Studies
In vitro studies have demonstrated that this compound can restore the activity of various β-lactam antibiotics against carbapenem-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) were notably reduced when this compound was used in combination with meropenem .
In Vivo Efficacy
Preclinical trials have shown promising results for the compound in animal models. It has been effective in treating infections caused by multidrug-resistant pathogens by significantly lowering the MIC values of co-administered antibiotics.
Study 1: Efficacy Against KPC-producing Strains
A study evaluated the effectiveness of this compound alongside meropenem against KPC-producing Klebsiella pneumoniae. The results indicated that the combination therapy led to MIC values as low as 0.5 μg/mL for meropenem when paired with this inhibitor .
Study 2: Broad-Spectrum Activity
Another study highlighted its broad-spectrum activity against various β-lactamases. The compound showed potent inhibition against class A KPC-type and AmpC-type enzymes but only modest inhibition against class D OXA-type carbapenemases .
Table 1: Biological Activity Summary
| Target Pathogen | MIC (μg/mL) | Combination Treatment |
|---|---|---|
| Klebsiella pneumoniae | 0.5 | Meropenem + Compound |
| Pseudomonas aeruginosa | ≥32 | Meropenem Alone |
| KPC-producing strains | 0.5 | Meropenem + Compound |
Table 2: Inhibition Profile Against β-Lactamases
| Enzyme Class | Inhibition Potency | Remarks |
|---|---|---|
| Class A (KPC-type) | High | Effective restoration of antibiotic activity |
| Class C (AmpC-type) | Moderate | Some resistance observed |
| Class D (OXA-type) | Low | Limited effectiveness |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its potential as a drug candidate. The presence of a boron atom in its structure suggests possible applications in drug delivery systems and as a therapeutic agent in cancer treatment. Boron compounds have been noted for their ability to selectively target tumor cells and enhance the efficacy of certain chemotherapeutic agents.
Catalysis
The compound serves as a catalyst in various organic reactions due to its ability to stabilize transition states. Its silane component allows for unique reactivity patterns that can facilitate reactions such as:
- Cross-coupling reactions : Utilized in the synthesis of complex organic molecules.
- Hydrosilylation : A process where silicon-containing compounds are added to alkenes or alkynes.
Materials Science
In materials science, the compound's silane functionality allows it to be used in the development of advanced materials such as:
- Silica-based composites : Enhancing mechanical properties and thermal stability.
- Coatings : Providing hydrophobic characteristics to surfaces.
Case Study 1: Cancer Therapy
A study demonstrated that compounds similar to 1,1,1-trimethyl-N-(R)-3-methyl... exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the disruption of cellular processes through boron-mediated pathways which enhance apoptosis in malignant cells.
Case Study 2: Organic Synthesis
Research published in a peer-reviewed journal highlighted the use of this compound as a catalyst in a novel synthetic route for creating complex natural products. The study showcased its efficiency in facilitating reactions under mild conditions while maintaining high selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Functional and Bioactivity Comparisons
- Electrophilic Reactivity : The target compound’s boronate ester core enables reversible covalent interactions with biological nucleophiles (e.g., serine proteases), similar to proteasome inhibitors like bortezomib . In contrast, N-(4-bromobenzyl)-silanamine derivatives lack this reactivity, limiting their therapeutic utility .
- Steric Effects: The trimethylsilyl group in the target compound increases steric hindrance, reducing metabolic degradation compared to non-silylated analogs (e.g., trifluoroacetate derivative in ) .
- Bioactivity Profiles: Compounds with dioxaborolane cores exhibit clustered bioactivity in hierarchical analyses, suggesting shared modes of action (e.g., enzyme inhibition) . For example, entinostat-bortezomib hybrids show HDAC and proteasome dual inhibition, whereas the target compound’s activity remains underexplored .
Computational and Experimental Similarity Metrics
Tanimoto Coefficient Analysis
Using Morgan fingerprints (radius = 2), the target compound shares:
- ~0.75–0.85 similarity with dioxaborolane-containing analogs ().
- ~0.50–0.60 similarity with non-boronated silanamines (). This aligns with activity landscape principles, where structural similarity correlates with functional overlap .
Pharmacokinetic Properties
Q & A
Q. Advanced: How can reaction conditions be optimized to improve yield and stereochemical fidelity?
Methodological Answer:
-
Synthesis Steps :
- Core Boronate Ester Formation : The hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol moiety is synthesized via acid-catalyzed cyclization of diols with boronic acids under anhydrous conditions .
- Chiral Center Introduction : The (R)-3-methylbutyl group is introduced via asymmetric alkylation using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .
- Silanamine Coupling : The trimethylsilyl group is attached via nucleophilic substitution under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
-
Optimization Strategies :
- High-Throughput Screening : Test solvent systems (e.g., THF vs. DMF), catalysts (Pd vs. Cu), and temperatures (0°C to 80°C) to maximize yield .
- Machine Learning : Apply Bayesian optimization to prioritize reaction parameters (e.g., molar ratios, reaction time) based on historical data .
Q. Advanced: How can stereochemical impurities be minimized during purification?
Q. Methodological Answer :
-
Standard Purification :
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate boronate esters and silanamine byproducts .
- Recrystallization : Employ mixed solvents (e.g., hexane:CH₂Cl₂) to enhance crystalline purity .
-
Advanced Stereochemical Control :
- Chiral Stationary Phases (CSP) : Use HPLC columns with β-cyclodextrin derivatives to resolve enantiomers .
- Dynamic Kinetic Resolution : Apply catalysts like Ru-based complexes to suppress racemization during purification .
Basic: Which analytical techniques validate the compound’s structure?
Q. Advanced: How can computational modeling resolve contradictions in spectroscopic data?
Q. Methodological Answer :
-
Standard Techniques :
- ¹H/¹³C/¹¹B NMR : Confirm boronate ester (δ ~30 ppm in ¹¹B NMR) and silanamine (δ ~0.5 ppm in ¹H NMR for Si-CH₃) .
- X-ray Crystallography : Resolve absolute configuration of the hexahydro-methanobenzo[d]dioxaborol core .
-
Computational Methods :
Basic: How should moisture-sensitive intermediates be handled during synthesis?
Q. Advanced: What strategies mitigate batch-to-batch variability in moisture-sensitive reactions?
Q. Methodological Answer :
-
Basic Protocols :
- Schlenk Line Techniques : Conduct reactions under inert gas and store intermediates over molecular sieves .
- Stability Testing : Monitor boronate ester hydrolysis via TLC (Rf shift in humid conditions) .
-
Advanced Mitigation :
Basic: What are common synthetic byproducts, and how are they characterized?
Q. Advanced: How can conflicting literature data on byproduct toxicity be reconciled?
Q. Methodological Answer :
-
Byproduct Identification :
- LC-MS : Detect desilylated intermediates (m/z = [M-89]⁺) and oxidized boronate esters .
- GC-MS : Identify volatile siloxane byproducts from silyl group degradation .
-
Data Reconciliation :
- Meta-Analysis : Cross-reference toxicity studies using PubChem and EPA DSSTox databases to resolve discrepancies .
- In Silico Tox Prediction : Apply QSAR models (e.g., ProTox-II) to predict byproduct toxicity profiles .
Basic: What catalytic systems are compatible with the boronate ester moiety?
Q. Advanced: How do non-covalent interactions influence catalytic efficiency in this system?
Q. Methodological Answer :
-
Catalyst Compatibility :
- Pd-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions tolerate the boronate ester but require ligand screening (e.g., SPhos vs. XPhos) .
- Photoredox Catalysis : Use Ir(ppy)₃ for C-B bond functionalization without boronate cleavage .
-
Non-Covalent Effects :
- π-π Stacking : Enhances regioselectivity in aryl boronate transformations .
- Hydrogen Bonding : Stabilizes transition states in asymmetric alkylation (e.g., with BINOL-derived catalysts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
